N-(4-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
[5-(4-chloroanilino)triazolidin-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O/c1-14-2-8-17(9-3-14)26-10-12-27(13-11-26)20(28)18-19(24-25-23-18)22-16-6-4-15(21)5-7-16/h2-9,18-19,22-25H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMFKRKDUQGEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a triazole ring, a piperazine moiety, and chlorophenyl and methylphenyl substituents. Its molecular formula is with a molecular weight of approximately 394.5 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds containing the triazole moiety exhibit promising anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : Compounds analogous to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanisms : The anticancer activity is often attributed to the induction of apoptosis and inhibition of angiogenesis.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. A related study highlighted the following:
- Neuroprotection in Alzheimer's Disease Models : It has been shown to improve learning and memory impairments in scopolamine-induced Alzheimer's disease models in mice. The compound exhibited neuroprotective effects by reducing oxidative stress and inflammation through the inhibition of the NF-κB signaling pathway .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways contributes to its neuroprotective effects. It selectively inhibits pro-inflammatory cytokines and reduces reactive oxygen species (ROS) production.
- Metal Chelation : The capacity to chelate biometals such as Cu²⁺ may play a role in mitigating oxidative stress associated with neurodegenerative diseases .
Study on Neuroprotective Effects
In a study examining the effects on cognitive function in mice, administration of the compound led to:
- Significant Improvement : Mice treated with this compound showed marked improvements in memory tests compared to control groups.
- Biochemical Analysis : Post-treatment analysis revealed decreased levels of malondialdehyde (a marker for oxidative stress) and increased levels of glutathione (an antioxidant), indicating a shift towards reduced oxidative damage .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.5 g/mol |
| Anticancer Activity | Inhibits cell proliferation |
| Neuroprotective Activity | Improves cognitive function |
| AChE Inhibition (IC50) | Low micromolar range |
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Receptor Selectivity : The target compound’s 4-methylphenyl-piperazine and 4-chlorophenyl groups may favor dopamine D3 receptor binding, whereas dichlorophenyl analogs (e.g., Compound 1) could target serotonin receptors .
- Metabolic Stability : The triazole-carbonyl linkage in the target compound likely enhances resistance to enzymatic degradation compared to Schiff bases (Compound 5) or acetamide linkers (Compound 3) .
Q & A
Q. What are the established synthetic routes for N-(4-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine?
The synthesis typically involves a multi-step process:
Core Formation : Construct the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Piperazine Coupling : Introduce the 4-(4-methylphenyl)piperazine moiety via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
Chlorophenyl Attachment : Use nucleophilic aromatic substitution or Buchwald-Hartwig coupling for the N-(4-chlorophenyl) group .
Key Considerations : Optimize reaction temperatures (e.g., 60–80°C for CuAAC) and use inert atmospheres (N₂/Ar) for moisture-sensitive steps. Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. How is the compound structurally characterized to confirm its identity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbonyl/piperazine connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
- X-ray Crystallography : Single-crystal analysis (if crystallizable) using SHELXL for refinement (space group, unit cell parameters) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or enzyme isoforms (e.g., hCA I vs. hCA II) .
- Stereochemical Purity : Chiral centers (if present) require enantiomeric resolution via chiral HPLC or asymmetric synthesis .
- Solubility Artifacts : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability under assay conditions .
Methodological Fixes :
Q. What computational strategies predict the compound’s target interactions and selectivity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., dopamine D3, carbonic anhydrase). Focus on piperazine-triazole interactions .
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) .
- Pharmacophore Mapping : Identify critical moieties (e.g., 4-chlorophenyl for hydrophobic interactions) using tools like PharmaGist .
Validation : Compare computational results with experimental SAR data (e.g., substituent effects on IC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
